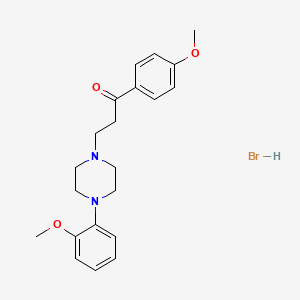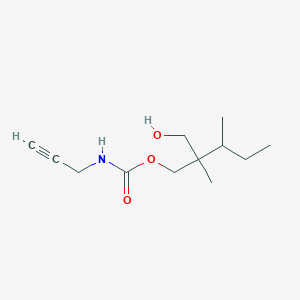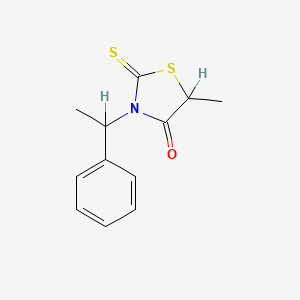
2-Methyl-2-(1-methylbutyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(1-methylbutyl)-1,3-propanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-(1-methylbutyl)-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butanol with formaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition mechanism, forming the desired diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to accelerate the reaction rate.
化学反応の分析
Types of Reactions
2-Methyl-2-(1-methylbutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Methyl-2-(1-methylbutyl)-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving diols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and resins due to its ability to form cross-linked structures.
作用機序
The mechanism of action of 2-Methyl-2-(1-methylbutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can act as a substrate for enzymes that catalyze the oxidation or reduction of diols.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-propanediol: Lacks the additional methyl group on the butyl side chain.
1,3-Butanediol: Has a shorter carbon chain and different reactivity.
2,2-Dimethyl-1,3-propanediol: Contains two methyl groups on the central carbon atom.
Uniqueness
2-Methyl-2-(1-methylbutyl)-1,3-propanediol is unique due to its specific structure, which imparts distinct chemical properties. The presence of the methyl group on the butyl side chain enhances its reactivity and makes it suitable for specialized applications in various fields.
特性
CAS番号 |
25462-49-1 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
2-methyl-2-pentan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-5-8(2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
InChIキー |
QGBQYMQTQNOOHP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


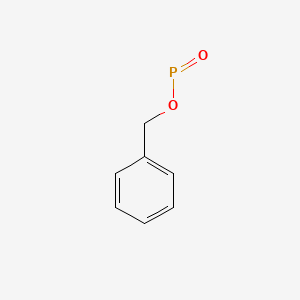


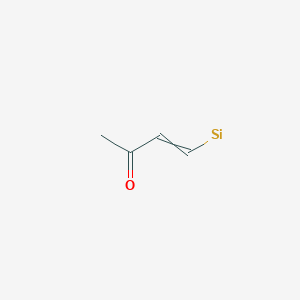

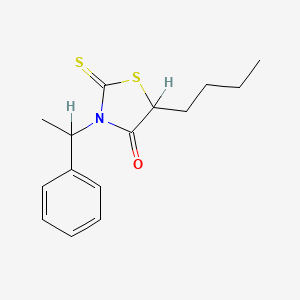
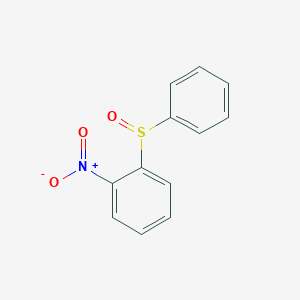

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
